molecular formula C8H8ClNO3 B6159255 2-(6-chloro-2-methoxypyridin-3-yl)acetic acid CAS No. 1261633-42-4

2-(6-chloro-2-methoxypyridin-3-yl)acetic acid

Cat. No.: B6159255
CAS No.: 1261633-42-4
M. Wt: 201.61 g/mol
InChI Key: MMXNHEFIOALRHR-UHFFFAOYSA-N
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Description

2-(6-chloro-2-methoxypyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H8ClNO3. It is known for its versatile applications in various fields, including pharmaceuticals and organic synthesis . This compound features a pyridine ring substituted with a chlorine atom and a methoxy group, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-2-methoxypyridine.

    Acetylation: The pyridine derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale acetylation and hydrolysis processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloro-2-methoxypyridin-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

1261633-42-4

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-(6-chloro-2-methoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8ClNO3/c1-13-8-5(4-7(11)12)2-3-6(9)10-8/h2-3H,4H2,1H3,(H,11,12)

InChI Key

MMXNHEFIOALRHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Cl)CC(=O)O

Purity

95

Origin of Product

United States

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